molecular formula C18H23F3N2O3 B8036572 Tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate

Tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate

Cat. No.: B8036572
M. Wt: 372.4 g/mol
InChI Key: QDIDVEHCVFKCBO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate is a synthetic organic compound with the molecular formula C18H23F3N2O3 It is characterized by the presence of a tert-butyl group, a trifluoroacetyl group, and a piperidine ring attached to a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the trifluoroacetyl group. The final step involves the attachment of the tert-butyl group and the phenylcarbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group and piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[4-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3/c1-17(2,3)26-16(25)22-14-6-4-12(5-7-14)13-8-10-23(11-9-13)15(24)18(19,20)21/h4-7,13H,8-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIDVEHCVFKCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCN(CC2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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